molecular formula C9H17NO3 B8694777 Ethyl 2-hydroxycyclohexylcarbamate

Ethyl 2-hydroxycyclohexylcarbamate

Cat. No.: B8694777
M. Wt: 187.24 g/mol
InChI Key: MIZBMSMHCIQDLW-UHFFFAOYSA-N
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Description

Ethyl 2-hydroxycyclohexylcarbamate is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, pharmaceuticals, and industrial applications. This compound is characterized by the presence of a hydroxy group attached to a cyclohexyl ring and an ethyl ester group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-hydroxycyclohexylcarbamate typically involves the reaction of cyclohexanol with ethyl chloroformate in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which then undergoes esterification to yield the final product. The reaction conditions usually involve maintaining the temperature at around 0-5°C to control the reaction rate and prevent side reactions.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, such as temperature and pressure, and ensures consistent product quality. The use of catalysts, such as tertiary amines, can also enhance the reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-hydroxycyclohexylcarbamate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as amines and thiols can react with the ester group under mild conditions.

Major Products Formed

    Oxidation: Cyclohexanone derivative.

    Reduction: Cyclohexanol derivative.

    Substitution: Carbamate derivatives with various functional groups.

Scientific Research Applications

Ethyl 2-hydroxycyclohexylcarbamate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of polymers and resins.

Mechanism of Action

The mechanism of action of Ethyl 2-hydroxycyclohexylcarbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxy group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The ester group can undergo hydrolysis, releasing active metabolites that exert biological effects. The compound’s ability to modulate enzyme activity and receptor binding pathways contributes to its therapeutic potential.

Comparison with Similar Compounds

Similar Compounds

  • Cyclohexyl carbamic acid ethyl ester
  • Cyclohexyl carbamic acid methyl ester
  • Cyclohexyl carbamic acid propyl ester

Uniqueness

Ethyl 2-hydroxycyclohexylcarbamate is unique due to the presence of the hydroxy group on the cyclohexyl ring, which imparts distinct chemical and biological properties. This functional group enhances its solubility and reactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C9H17NO3

Molecular Weight

187.24 g/mol

IUPAC Name

ethyl N-(2-hydroxycyclohexyl)carbamate

InChI

InChI=1S/C9H17NO3/c1-2-13-9(12)10-7-5-3-4-6-8(7)11/h7-8,11H,2-6H2,1H3,(H,10,12)

InChI Key

MIZBMSMHCIQDLW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NC1CCCCC1O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 2-amino-cyclohexanol (3.50 g, 23.0 mmol, 1.0 eq.) in CH2Cl2 (100 mL) was added ethylchloroformate (2.65 mL, 1.2 eq.) followed by an aqueous solution of K2CO3 (16.0 g in 200 mL of H2O). The mixture was stirred vigorously for 1 h. The separated aqueous layer was extracted twice with CH2Cl2. The combined organic layers were dried over MgSO4, filtered and concentrated to give (2-hydroxy-cyclohexyl)-carbamic acid ethyl ester (4.36 g, >100%).
Quantity
3.5 g
Type
reactant
Reaction Step One
Quantity
2.65 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
200 mL
Type
reactant
Reaction Step Two

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